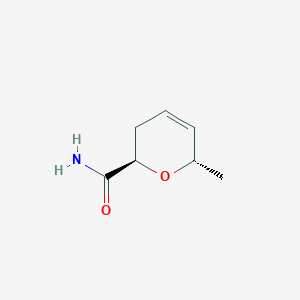

2H-Pyran-2-carboxamide,3,6-dihydro-6-methyl-,trans-(9CI)

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

2H-Pyran-2-carboxamide,3,6-dihydro-6-methyl-,trans-(9CI): is a heterocyclic compound with a pyran ring structure. This compound is notable for its potential applications in various fields, including chemistry, biology, and medicine. Its unique structure allows it to participate in a variety of chemical reactions, making it a valuable compound for research and industrial purposes.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

. This method is favored due to its efficiency in forming the pyran ring structure. The reaction conditions often include the use of a base such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) and a quinone as the oxidizing agent, with the reaction carried out in a solvent like tetrahydrofuran (THF) .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. The choice of reagents and solvents is crucial to ensure the scalability and cost-effectiveness of the production process.

Analyse Des Réactions Chimiques

Types of Reactions

2H-Pyran-2-carboxamide,3,6-dihydro-6-methyl-,trans-(9CI) can undergo various types of chemical reactions, including:

Oxidation: This reaction can introduce additional functional groups or modify existing ones.

Reduction: This reaction can reduce double bonds or other functional groups.

Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include N-iodosuccinimide (NIS) and N-bromosuccinimide (NBS).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols) are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of carboxylic acids or ketones, while reduction can yield alcohols or alkanes.

Applications De Recherche Scientifique

2H-Pyran-2-carboxamide,3,6-dihydro-6-methyl-,trans-(9CI) has a wide range of applications in scientific research:

Chemistry: It is used as a building block for synthesizing more complex molecules.

Biology: It can be used in the study of enzyme interactions and metabolic pathways.

Industry: It is used in the production of various chemicals and materials.

Mécanisme D'action

The mechanism of action of 2H-Pyran-2-carboxamide,3,6-dihydro-6-methyl-,trans-(9CI) involves its interaction with specific molecular targets. These interactions can modulate biological pathways, leading to various effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparaison Avec Des Composés Similaires

2H-Pyran-2-carboxamide,3,6-dihydro-6-methyl-,trans-(9CI) can be compared with other similar compounds, such as:

2H-Pyran-2-carboxamide,3,6-dihydro-6-methyl-: This compound has a similar structure but may differ in its reactivity and applications.

2H-Pyran-2-carboxamide,3,6-dihydro-6-ethyl-: The presence of an ethyl group instead of a methyl group can alter its chemical properties and reactivity.

The uniqueness of 2H-Pyran-2-carboxamide,3,6-dihydro-6-methyl-,trans-(9CI) lies in its specific structure and the resulting chemical properties, which make it suitable for a wide range of applications.

Activité Biologique

2H-Pyran-2-carboxamide, 3,6-dihydro-6-methyl-, trans-(9CI) is a compound that has garnered attention for its diverse biological activities. This article provides a comprehensive overview of the biological activity associated with this compound, including its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The compound is characterized by its pyran ring structure, which is known for its versatility in medicinal chemistry. The specific configuration of the compound influences its biological interactions and efficacy.

Antimicrobial Activity

Several studies have demonstrated the antimicrobial properties of pyran derivatives. For instance, a study on enantiomeric analogs of pyran-2-carboxamides indicated significant antibacterial activity against various pathogens. One particular analog was found to be approximately 100 times more potent than florfenicol against Edwardsiella ictaluri, a pathogen responsible for enteric septicemia in aquaculture . This suggests that modifications to the pyran structure can enhance antibacterial efficacy.

Anticancer Properties

The anticancer potential of pyran derivatives has also been investigated. A recent study highlighted that certain pyran analogs exhibited cytotoxic effects on cancer cell lines such as MCF-7/ADR, with IC50 values ranging from 5.0 to 10.7 μM . These compounds were shown to induce apoptosis and cause cell cycle arrest at specific phases (S and G2/M), indicating their potential as chemotherapeutic agents.

Neuroprotective Effects

Research has pointed to the neuroprotective properties of compounds containing the pyran scaffold. Specific derivatives have been shown to influence signaling pathways related to neurodegenerative diseases like Alzheimer's. For example, one study indicated that a compound targeting multiple pathways could offer neuroprotection by promoting neurite outgrowth and reducing amyloid buildup .

The biological activity of 2H-Pyran-2-carboxamide can be attributed to several mechanisms:

- Inhibition of Enzymatic Activity : Some derivatives act as inhibitors of key enzymes involved in disease processes, such as cholinesterase inhibitors for Alzheimer's treatment.

- Cell Cycle Modulation : Certain compounds induce cell cycle arrest in cancer cells, thereby inhibiting proliferation.

- Antioxidant Activity : The presence of hydroxyl groups in some pyran derivatives contributes to their antioxidant properties, which can protect cells from oxidative stress.

Case Studies and Research Findings

A summary table below illustrates key findings from various studies on the biological activity of 2H-Pyran-2-carboxamide and related compounds:

| Study | Activity | Cell Line/Organism | IC50/EC50 Value | Mechanism |

|---|---|---|---|---|

| Study 1 | Antibacterial | E. ictaluri | 0.01 μM | Bacterial inhibition |

| Study 2 | Anticancer | MCF-7/ADR | 5.0–10.7 μM | Apoptosis induction |

| Study 3 | Neuroprotection | Neuronal cells | Not specified | Signaling pathway modulation |

Propriétés

IUPAC Name |

(2R,6S)-6-methyl-3,6-dihydro-2H-pyran-2-carboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11NO2/c1-5-3-2-4-6(10-5)7(8)9/h2-3,5-6H,4H2,1H3,(H2,8,9)/t5-,6+/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YQSBGYNIGFUHNF-NTSWFWBYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C=CCC(O1)C(=O)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1C=CC[C@@H](O1)C(=O)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11NO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

141.17 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.